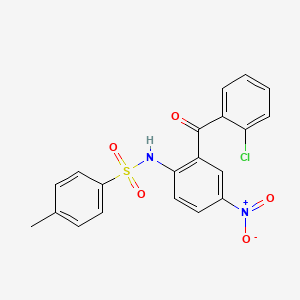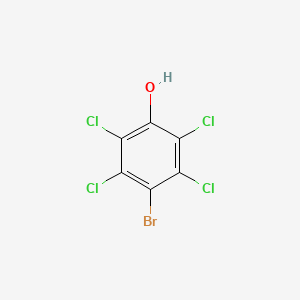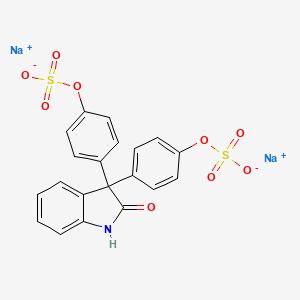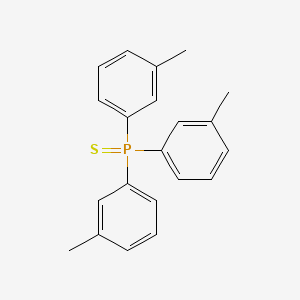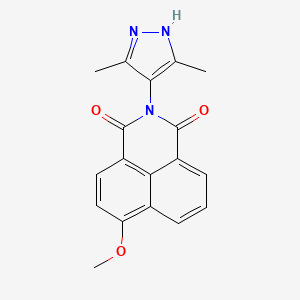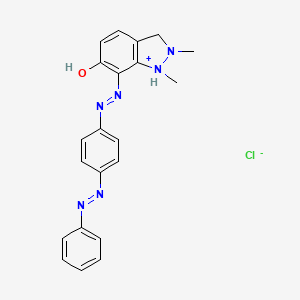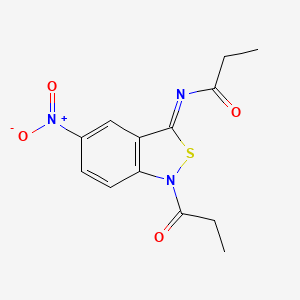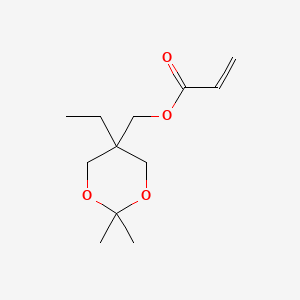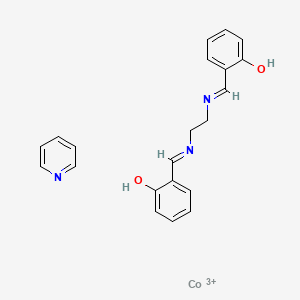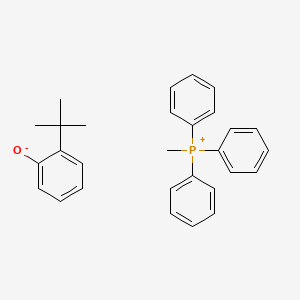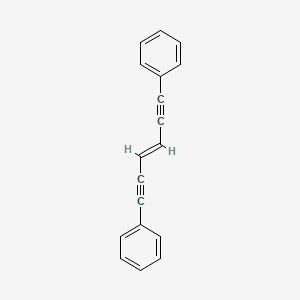
Isopentyl 2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopentyl 2-butenoate, also known as isopentyl (E)-2-methylbut-2-enoate, is an ester compound with the molecular formula C10H18O2. It is derived from the reaction between isopentyl alcohol and 2-butenoic acid. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isopentyl 2-butenoate can be synthesized through the esterification reaction between isopentyl alcohol and 2-butenoic acid. The reaction is typically catalyzed by an acid, such as sulfuric acid, and involves refluxing the mixture to promote the formation of the ester. The general reaction conditions include:
Reactants: Isopentyl alcohol and 2-butenoic acid
Catalyst: Concentrated sulfuric acid
Reaction Conditions: Refluxing the mixture for about an hour.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale Reactors: To handle the increased volume of reactants.
Efficient Separation Techniques: Such as distillation, to purify the ester from the reaction mixture.
Quality Control: Ensuring the final product meets industry standards for purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Isopentyl 2-butenoate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester into its corresponding alcohol and acid in the presence of water and an acid or base catalyst.
Reduction: Converting the ester into an alcohol using reducing agents like lithium aluminum hydride.
Transesterification: Reacting with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts like sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Isopentyl alcohol and 2-butenoic acid.
Reduction: Isopentyl alcohol.
Transesterification: A different ester and alcohol depending on the reactants used.
Aplicaciones Científicas De Investigación
Isopentyl 2-butenoate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a flavoring agent in pharmaceuticals.
Industry: Utilized in the fragrance and flavor industries due to its pleasant odor.
Mecanismo De Acción
The mechanism by which isopentyl 2-butenoate exerts its effects involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell death. The compound’s pleasant odor is due to its volatility and ability to bind to olfactory receptors .
Comparación Con Compuestos Similares
Isopentyl 2-butenoate can be compared with other esters such as:
Isopentyl acetate: Known for its banana-like odor and used in flavorings.
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
These compounds share similar chemical structures but differ in their specific applications and sensory properties, highlighting the uniqueness of this compound in its specific uses and characteristics .
Propiedades
Número CAS |
73545-17-2 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
3-methylbutyl (E)-but-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-4-5-9(10)11-7-6-8(2)3/h4-5,8H,6-7H2,1-3H3/b5-4+ |
Clave InChI |
JAVOYFHBJFLMRQ-SNAWJCMRSA-N |
SMILES isomérico |
C/C=C/C(=O)OCCC(C)C |
SMILES canónico |
CC=CC(=O)OCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


